molecular formula C33H33N9O2 B13398615 1-(2-Oxo-2-(4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylic acid (3-pyridin-4-yl-1h-indazol-5-yl)amide

1-(2-Oxo-2-(4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylic acid (3-pyridin-4-yl-1h-indazol-5-yl)amide

Cat. No.: B13398615
M. Wt: 587.7 g/mol
InChI Key: HDAJDNHIBCDLQF-UHFFFAOYSA-N
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Description

®-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-3-carboxamide core, which is substituted with multiple functional groups, including a pyrimidin-2-yl phenyl group, a piperazin-1-yl ethyl group, and a pyridin-4-yl indazol-5-yl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Pyrrolidine-3-carboxamide Core: This step involves the reaction of a suitable pyrrolidine derivative with a carboxylic acid or its derivative under conditions that promote amide bond formation.

    Introduction of the Piperazin-1-yl Ethyl Group: This step may involve the alkylation of the pyrrolidine core with a piperazine derivative, using reagents such as alkyl halides or sulfonates.

    Attachment of the Pyrimidin-2-yl Phenyl Group: This step can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Incorporation of the Pyridin-4-yl Indazol-5-yl Group: This step may involve a condensation reaction or a similar process to attach the indazole moiety to the pyrrolidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at specific functional groups, such as the pyrrolidine ring or the piperazine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens or sulfonates, and nucleophilic reagents like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of ®-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of Protein-Protein Interactions: It may disrupt protein-protein interactions, affecting cellular signaling pathways.

    Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine-based compounds, such as:

Uniqueness

The uniqueness of ®-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAJDNHIBCDLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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